molecular formula C19H19ClF2N2O3S B11331501 1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11331501
M. Wt: 428.9 g/mol
InChI Key: GAAHVTGSJMPUGS-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide is a complex organic compound with the molecular formula C19H19ClF2N2O3S This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative.

    Attachment of the Chlorophenyl and Difluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate halogenated aromatic compounds react with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzyme active sites or receptor proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-15-5-2-1-4-14(15)12-28(26,27)24-10-8-13(9-11-24)19(25)23-18-16(21)6-3-7-17(18)22/h1-7,13H,8-12H2,(H,23,25)

InChI Key

GAAHVTGSJMPUGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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